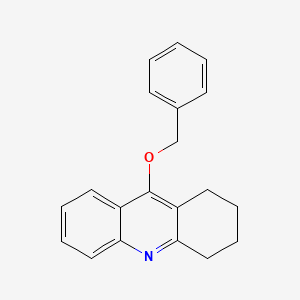
9-(benzyloxy)-1,2,3,4-tetrahydroacridine
概要
説明
9-(Benzyloxy)-1,2,3,4-tetrahydroacridine is an organic compound that belongs to the class of acridines Acridines are heterocyclic compounds containing a tricyclic structure with nitrogen at the central ring This specific compound features a benzyloxy group attached to the ninth position of the tetrahydroacridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(benzyloxy)-1,2,3,4-tetrahydroacridine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,2,3,4-tetrahydroacridine, which can be synthesized from acridine through hydrogenation.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This involves reacting 1,2,3,4-tetrahydroacridine with benzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: 9-(Benzyloxy)-1,2,3,4-tetrahydroacridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of acridine derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into more saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
Oxidation: Acridine derivatives.
Reduction: More saturated tetrahydroacridine derivatives.
Substitution: Various substituted acridine compounds depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 9-(benzyloxy)-1,2,3,4-tetrahydroacridine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Acridine derivatives are known for their antimicrobial and anticancer properties, and this compound is investigated for similar activities.
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials due to its stable aromatic structure.
作用機序
The mechanism of action of 9-(benzyloxy)-1,2,3,4-tetrahydroacridine involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication and transcription processes. This intercalation is facilitated by the planar structure of the acridine core, which allows it to insert between DNA base pairs. Additionally, the benzyloxy group can enhance binding affinity and specificity to certain molecular targets.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of 9-(benzyloxy)-1,2,3,4-tetrahydroacridine, known for its use in dye production and as a precursor in organic synthesis.
9-Aminoacridine: Another derivative of acridine, used as an antiseptic and in fluorescence microscopy.
9-Phenoxyacridine: Similar to this compound but with a phenoxy group instead of a benzyloxy group.
Uniqueness
This compound is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and binding interactions with biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
9-phenylmethoxy-1,2,3,4-tetrahydroacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-2-8-15(9-3-1)14-22-20-16-10-4-6-12-18(16)21-19-13-7-5-11-17(19)20/h1-4,6,8-10,12H,5,7,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXHPYSLCKUSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


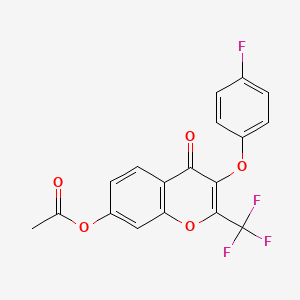
![N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-naphthalen-1-ylglycinamide](/img/structure/B3668686.png)
![3-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3668688.png)
![1-(4-FLUOROBENZOYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B3668697.png)
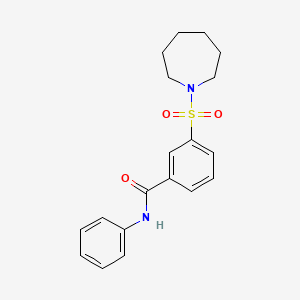
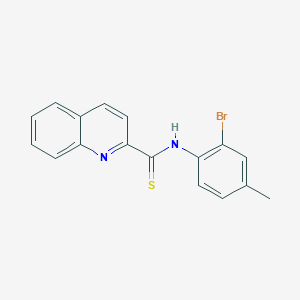
![(5Z)-3-[(4-Chlorophenyl)methyl]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-YL]methylidene}imidazolidine-2,4-dione](/img/structure/B3668714.png)
![2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3668724.png)

![2-ethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B3668732.png)
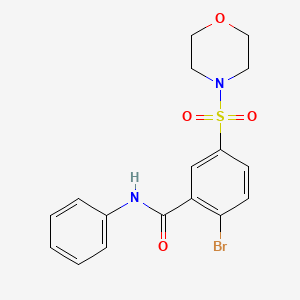
![4-methyl-N-(3-methylphenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3668756.png)
![4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3668766.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B3668769.png)
